

An In-depth Technical Guide to the Physical Properties of Anilinium Nitrate Crystals

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Compound of Interest

Compound Name: *Aniline nitrate*

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This technical guide provides a comprehensive overview of the core physical properties of anilinium nitrate ($C_6H_5NH_3^+NO_3^-$) crystals. Anilinium nitrate, an organic salt formed from the reaction of aniline and nitric acid, is a material of interest due to the properties conferred by its layered crystal structure and extensive hydrogen-bonding network. This document collates crystallographic, spectroscopic, thermal, and solubility data, and provides detailed experimental protocols for its synthesis and characterization.

General and Crystallographic Properties

Anilinium nitrate is a molecular salt with the chemical formula $C_6H_8N_2O_3$ and a molar mass of 156.14 g/mol .^{[1][2]} At room temperature, it exists as a crystalline solid.

The crystal structure of anilinium nitrate has been determined by single-crystal X-ray diffraction. The crystals belong to the orthorhombic system with the centrosymmetric space group $Pbca$.^[3] The structure is characterized by a distinct layered arrangement, consisting of alternating organic and inorganic layers. The organic layers contain the interdigitated phenyl groups of the anilinium cations, while the inorganic layers are composed of the ammonium groups ($-NH_3^+$) and the nitrate anions (NO_3^-).^[4]

A defining feature of the crystal packing is the robust three-dimensional network of hydrogen bonds. These interactions are primarily of the $N-H \cdots O$ type, occurring between the hydrogen atoms of the anilinium cation's ammonium group and the oxygen atoms of the nitrate anion.^[4]

[5] This extensive hydrogen bonding is a key factor in the stability and overall structure of the crystal lattice.

Table 1: Crystallographic and General Properties of Anilinium Nitrate

Property	Value	Reference(s)
Chemical Formula	<chem>C6H8N2O3</chem>	[2]
Molar Mass	156.14 g/mol	[1][2]
CAS Number	542-15-4	[1]
Crystal System	Orthorhombic	[3]
Space Group	Pbca	[3]
Lattice Parameters (at 293 K)	$a = 10.158(2) \text{ \AA}$, $b = 9.277(2) \text{ \AA}$, $c = 16.177(3) \text{ \AA}$	[3]
Unit Cell Volume (V)	1522.4 (10) \AA^3	
Molecules per Unit Cell (Z)	8	[3]
Calculated Density (D_x)	1.369 Mg/m ³	
Melting Point	~190 °C (estimate)	[1]
Refractive Index	~1.5010 (estimate)	[1]

Synthesis and Crystal Growth

Anilinium nitrate crystals are typically prepared via an acid-base reaction between aniline and nitric acid in an aqueous solution. High-quality single crystals suitable for X-ray diffraction can be grown by the slow evaporation method.

Experimental Protocol: Synthesis and Crystal Growth

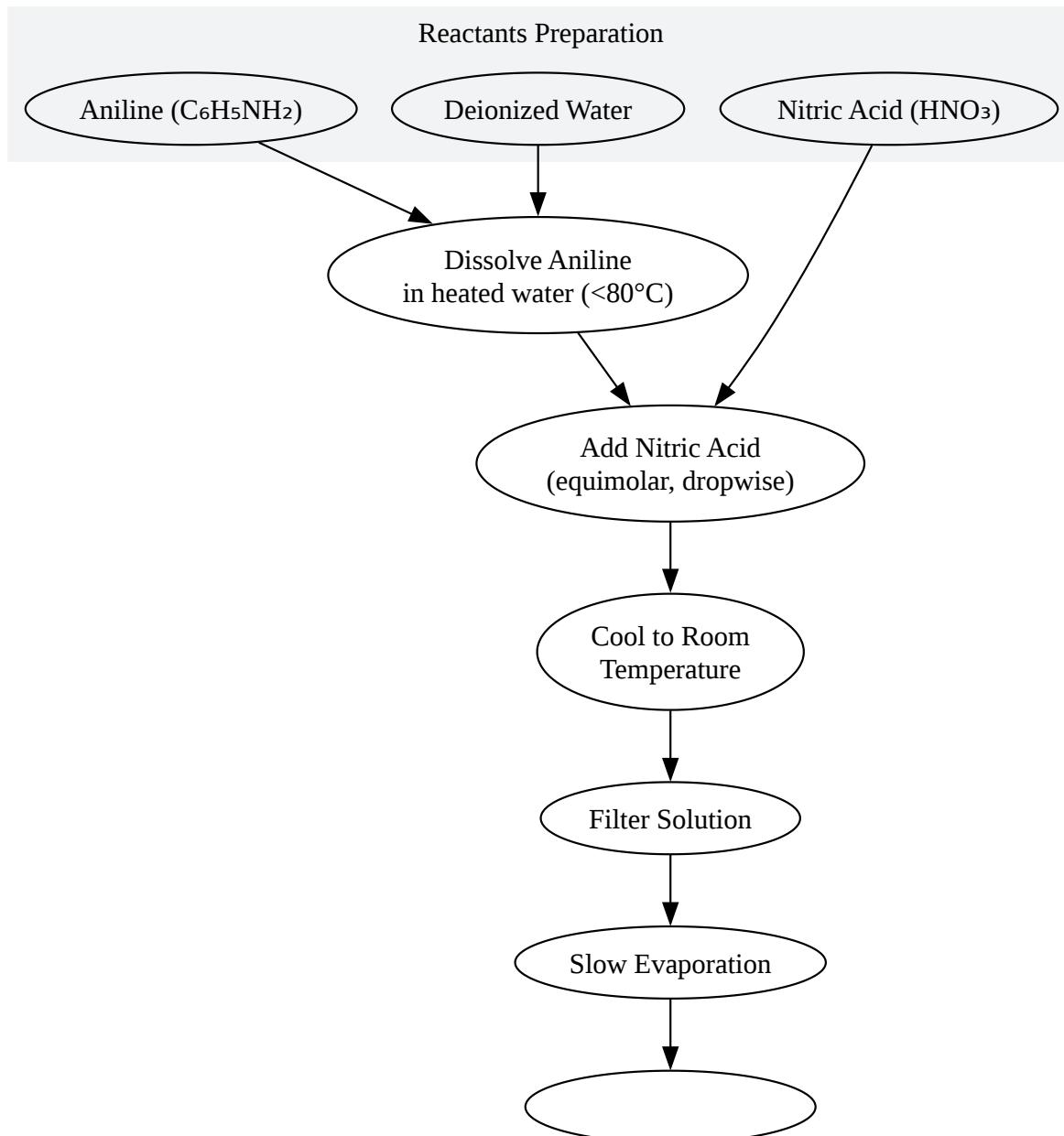
Objective: To synthesize anilinium nitrate and grow single crystals by slow evaporation.

Materials:

- Aniline ($C_6H_5NH_2$)
- Nitric Acid (HNO_3 , 65%)
- Deionized Water

Procedure:

- In a fume hood, dissolve a specific molar quantity of aniline in a minimal amount of gently heated deionized water (temperature should be maintained below 80°C).[\[5\]](#)
- Slowly, and with constant stirring, add an equimolar amount of 65% nitric acid to the aniline solution. This reaction is exothermic and should be performed with care, potentially using an ice bath to control the temperature.[\[5\]](#) The reaction is as follows: $C_6H_5NH_2 + HNO_3 \rightarrow C_6H_5NH_3^+NO_3^-$.[\[5\]](#)
- Once the addition is complete, allow the solution to cool to room temperature.
- Filter the resulting solution to remove any impurities.
- Transfer the clear filtrate to a clean beaker or crystallizing dish.
- Cover the beaker with perforated parafilm to allow for slow solvent evaporation.
- Place the beaker in a vibration-free environment at a constant, ambient temperature.
- Monitor the beaker over several days to weeks for the formation of well-defined, transparent single crystals.

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Caption: Workflow for the synthesis of anilinium nitrate crystals.

Spectroscopic Properties

The vibrational properties of anilinium nitrate have been investigated using Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. The resulting spectra are a combination of the vibrational modes of the anilinium cation ($C_6H_5NH_3^+$) and the nitrate anion (NO_3^-).^[5]

The key vibrational modes for the nitrate anion include an antisymmetric stretching mode observed around 1340 - 1344 cm^{-1} and symmetric stretching modes around 1031 - 1038 cm^{-1} .^[3] The phenyl ring of the anilinium cation exhibits characteristic C-H stretching vibrations above 3000 cm^{-1} and a ring breathing mode near 1004 cm^{-1} .^[6] The presence of strong N-H...O hydrogen bonds in the crystal lattice can cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands.^[5]

Table 2: Key Vibrational Frequencies for Anilinium Nitrate

Wavenumber (cm^{-1}) - IR	Wavenumber (cm^{-1}) - Raman	Assignment	Reference(s)
~ 3108 - 2970	-	Aromatic C-H Stretching	[6]
1340	1344	NO_3^- Antisymmetric Stretching	[3][6]
$1038, 1031$	-	NO_3^- Symmetric Stretching	[3]
1005	1004	Phenyl Ring Breathing Mode	[6]
$835, 822$	-	NO_3^- Out-of-plane Bending	[3]
749	750	NO_3^- Deformation	[6]

In UV-Visible spectroscopy, the electronic transitions are primarily associated with the $\pi \rightarrow \pi^*$ transitions of the anilinium cation's phenyl ring. The protonation of the amino group in aniline to form the anilinium ion results in a hypsochromic (blue) shift compared to pure aniline.^[5]

Thermal Properties

The thermal stability and behavior of anilinium nitrate are critical for its handling and potential applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine properties like melting point and decomposition temperature.

An estimated melting point for anilinium nitrate is approximately 190°C.^[1] DSC studies performed in the temperature range of 113–293 K (-160 to 20 °C) did not clearly indicate any phase transitions.^[3] TGA can reveal the decomposition pathway, which for nitrate salts often involves the release of nitrogen oxides.

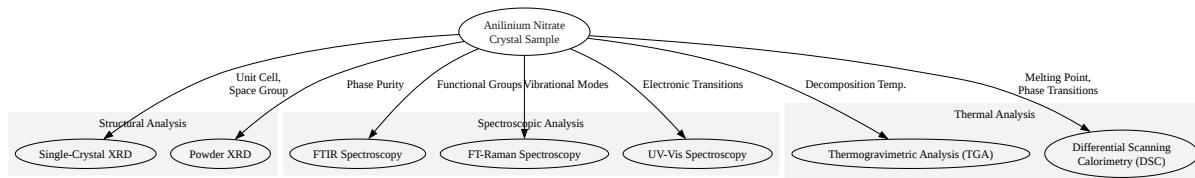
Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability, melting point, and decomposition profile of anilinium nitrate crystals.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

- Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium for melting point).
- Weigh approximately 2-5 mg of finely ground anilinium nitrate crystal into an aluminum or ceramic sample pan.
- Place the pan into the instrument furnace. An empty pan is used as a reference.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
- Heat the sample from ambient temperature to a temperature above its expected decomposition (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10 °C/min).
- Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
- Analyze the resulting curves to identify the onset of melting (endothermic peak on DSC curve without weight loss) and decomposition events (sharp weight loss on TGA curve, often accompanied by exothermic peaks on DSC).

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Caption: Standard workflow for physicochemical characterization.

Solubility and Other Properties

The formation of the anilinium salt significantly alters the solubility of the parent aniline molecule. Aniline itself is only slightly soluble in water (approximately 3.4 g/100 mL at 20°C).^[7] The protonation of the amino group to form the anilinium cation ($C_6H_5NH_3^+$) increases its polarity, thereby enhancing its solubility in polar solvents like water.^[8] Quantitative solubility data for anilinium nitrate in various solvents is not widely published, but it is expected to be readily soluble in water.

Experimental Protocol: Solubility Determination

Objective: To determine the solubility of anilinium nitrate in a given solvent at a specific temperature.

Procedure:

- Prepare a saturated solution of anilinium nitrate in the chosen solvent (e.g., deionized water) at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

- Carefully withdraw a known volume of the clear supernatant liquid, ensuring no solid particles are transferred.
- Weigh the withdrawn aliquot to determine its mass.
- Evaporate the solvent from the aliquot completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point).
- Weigh the remaining dry solid (anilinium nitrate).
- Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the initial volume of the aliquot.

Structure-Property Relationships

The physical properties of anilinium nitrate are intrinsically linked to its molecular and crystal structure. The logical relationship between these aspects is crucial for understanding its behavior and predicting its potential applications.

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// Edges HBond -> Thermal [color="#34A853", label="determines lattice energy"]; HBond -> CrystalProp [color="#34A853", label="governs packing"]; Layering -> CrystalProp [color="#34A853", label="defines structure"]; Anilinium -> Spectro [color="#EA4335", label="π-π* transitions (UV)"]; Anilinium -> Solubility [color="#FBBC05", label="hydrophobic part"]; Nitrate -> Spectro [color="#EA4335", label="N-O vibrations (IR/Raman)"]; Nitrate -> Solubility [color="#FBBC05", label="hydrophilic part"]; HBond -> Spectro [color="#EA4335", label="shifts N-H bands"]; }
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Caption: Relationship between structure and physical properties.

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